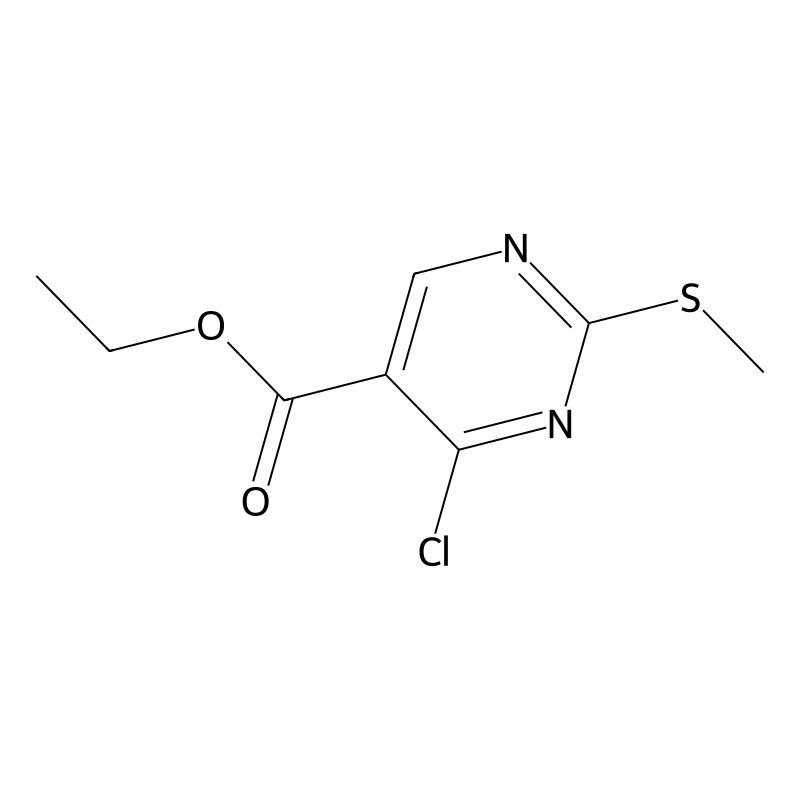

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pyrimidinopyridones

Specific Scientific Field: Chemistry, specifically organic synthesis .

Summary of the Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is used in the synthesis of pyrimidinopyridones .

Synthesis of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine

Specific Scientific Field: Chemistry, specifically heterocyclic chemistry .

Summary of the Application: This compound is used in the synthesis of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine .

Methods of Application: The compound is treated sequentially with 4,5-dihydrothiazol-2-amine and various secondary amines .

Results or Outcomes: The synthesis resulted in several derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine. Some of these derivatives showed relatively strong fluorescence intensity .

Synthesis of 2,4-Disubstituted Pyrimidines

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Synthesis of Pyrimidinopyridones as FMS Tyrosine Kinase Inhibitors

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

Specific Scientific Field: Organic Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .

Synthesis of Variolin B

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of the marine alkaloid variolin B .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of approximately 232.69 g/mol. This compound is characterized by its pyrimidine ring, which is substituted at the 4-position with a chlorine atom and at the 2-position with a methylthio group. The carboxylate group at the 5-position further enhances its reactivity and utility in various chemical applications. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate appears as a white to cream powder and has a melting point of 60-63 °C .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Refer to general laboratory safety guidelines when working with unknown compounds.

- Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, making it useful in synthesizing more complex molecules.

- Ester Hydrolysis: In the presence of water and an acid or base, the ester group can hydrolyze to yield the corresponding acid.

- Alkylation Reactions: The methylthio group can undergo oxidation or substitution reactions, leading to diverse derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibits biological activity, particularly as an antimicrobial agent. It has shown potential against various bacterial strains, suggesting its application in pharmaceutical formulations aimed at treating infections . Additionally, its structural features may allow for further exploration in drug development targeting specific biological pathways.

Several methods exist for synthesizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors such as chlorinated pyrimidines and thiol compounds, cyclization can yield the desired product.

- Reflux Method: Combining ethyl acetoacetate with chlorinated methylthio-pyrimidines under reflux conditions can facilitate the formation of this compound.

- Multi-step Synthesis: This involves multiple reactions including alkylation and condensation steps to build the pyrimidine framework before introducing functional groups.

These methods highlight the compound's accessibility for research and industrial applications.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate finds applications in various fields:

- Pharmaceuticals: As a potential antimicrobial agent, it may be used in developing new antibiotics or antifungal medications.

- Agriculture: Its biological activity suggests potential use as a pesticide or herbicide.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

The compound's unique structure allows it to be tailored for specific applications across different industries.

Studies on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have focused on its interactions with biological systems:

- Antimicrobial Activity: Interaction studies reveal its effectiveness against certain bacteria, indicating mechanisms of action that may involve disrupting cellular processes.

- Enzyme Inhibition: Research suggests that it may inhibit specific enzymes, which could be explored for therapeutic benefits.

- Synergistic Effects: Combining this compound with other agents may enhance its efficacy against resistant strains of bacteria.

These interaction studies are crucial for understanding its potential therapeutic roles.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shares similarities with several compounds due to its pyrimidine core and functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Amino group instead of chlorine | Enhanced solubility and potential for different biological activities |

| Ethyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylate | Fluorine substitution | Different electronic properties influencing reactivity |

| Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Methyl instead of ethyl | Altered lipophilicity affecting bioavailability |

The unique combination of chlorine and methylthio groups in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.

Nucleophilic Substitution Pathways in Pyrimidine Ring Functionalization

The pyrimidine core of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes regioselective nucleophilic aromatic substitution (SNAr) due to electron-deficient aromaticity. The C4 chloro group exhibits heightened electrophilicity compared to C2, attributed to resonance stabilization of the intermediate Meisenheimer complex. For example:

$$

\text{C4 attack: } \text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^- \quad \text{(favored)}

$$

$$

\text{C2 attack: } \text{Ar-SMe} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{SMe}^- \quad \text{(disfavored)}

$$

This regiochemical preference enables sequential functionalization, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidin-7-ones via amide coupling at C4 followed by cyclization.

Table 1: Comparative SNAr Reactivity at C4 vs. C2

| Position | Leaving Group | σₚ Value | Relative Rate (k₁/k₂) |

|---|---|---|---|

| C4 | Cl⁻ | +0.23 | 1.0 (reference) |

| C2 | SMe⁻ | -0.60 | 0.03 |

Data derived from Hammett correlations and kinetic studies.

Regioselective Chlorination and Thioether Formation Mechanisms

Chlorination typically proceeds via phosphorus oxychloride (POCl₃)-mediated displacement of hydroxyl groups. In a representative procedure:

- Hydroxypyrimidine precursor: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate reacts with POCl₃ (3 eq) in acetonitrile at reflux (82°C) for 6 hours.

- Quenching: Ice-water neutralization yields 77% isolated product with >99% purity.

Thioether installation employs S-methylisothiourea under basic conditions. The reaction mechanism involves:

- Deprotonation: K₂CO₃ generates the thiolate nucleophile (RS⁻).

- SNAr attack: Thiolate displaces chloride at C2, forming the methylthio group.

Solvent-Mediated Crystallization and Yield Optimization

Crystallization protocols significantly impact yield and purity:

Table 2: Solvent Systems for Recrystallization

| Solvent Ratio (v/v) | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol:Water (20:1) | 99.8 | 92 | Needles |

| Diethyl ether | 97.5 | 85 | Plates |

| Chloroform:Hexane | 98.2 | 88 | Prisms |

Optimal results occur in ethanol-water mixtures, where hydrogen bonding between solvent and ester carbonyl promotes ordered crystal growth. Microwave-assisted synthesis reduces reaction times from 72 hours to 2 hours while maintaining 89% yield, demonstrating green chemistry potential.

Design of FMS Tyrosine Kinase Inhibitors via Pyrimidinopyridone Scaffolds

The development of FMS tyrosine kinase inhibitors utilizing pyrimidinopyridone scaffolds represents a significant advancement in targeted therapeutic interventions [9] [11]. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a key starting material in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have demonstrated potent and selective inhibition of the FMS tyrosine kinase [9]. The pyrimidinopyridone framework provides an optimal chemical scaffold that enables specific binding interactions with the ATP-binding site of the FMS kinase domain [11].

Research has established that pyrimidinopyridones designed from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibit remarkable selectivity for FMS over other kinases [9]. The structural features inherent in the pyrimidine core, particularly the positioning of the chlorine atom and methylthio group, contribute to the formation of crucial hydrogen bonding and hydrophobic interactions within the kinase active site [11]. These interactions are facilitated by the electron distribution pattern created by the substituents on the pyrimidine ring, which enhances binding affinity to the target protein [32].

The synthetic route to pyrido[2,3-d]pyrimidin-5-one inhibitors typically involves the condensation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with appropriate aniline derivatives under controlled reaction conditions [26]. This methodology allows for the systematic introduction of various substituents that can modulate the pharmacological properties of the resulting inhibitors [31]. The carboxylate functionality at the 5-position serves as a critical reactive center that enables cyclization reactions necessary for the formation of the fused pyrimidinopyridone system [33].

Table 2: FMS Tyrosine Kinase Inhibitors and Pyrimidinopyridone Scaffolds

| Compound Class | Target Kinase | IC₅₀/Ki Value | Biological Activity |

|---|---|---|---|

| Pyrimidinopyridones (General) | FMS Tyrosine Kinase | Potent and selective | Anti-inflammatory |

| Pyrido[2,3-d]pyrimidin-5-ones | FMS (Macrophage Colony-Stimulating Factor-1 Receptor) | Submicromolar range | Anti-inflammatory, anti-arthritic |

| Compound 24 (Pyrimidinopyridone) | FMS Tyrosine Kinase | >80% inhibition in vivo | LPS-induced TNF inhibition |

| Compound 37 (Hydroxamate analog) | FMS Kinase Domain | Excellent potency | Joint swelling reversal, bone erosion prevention |

| PLX647 (Dual FMS/KIT inhibitor) | FMS and KIT | 0.028 μM (FMS), 0.016 μM (KIT) | Dual kinase inhibition |

| Pyrimidine-based scaffolds | FMS and related kinases | Variable depending on substitution | Anti-inflammatory, kinase inhibition |

Crystallographic studies have revealed that pyrimidinopyridone inhibitors derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate adopt a specific binding conformation within the FMS kinase active site [11]. The 6-position of the pyridone core has been identified as a critical site for introducing amide substituents that significantly enhance potency [9]. This structure-based optimization approach has led to the development of highly effective FMS inhibitors with improved pharmacokinetic profiles [31].

The selectivity profile of these inhibitors is particularly noteworthy, as they demonstrate minimal cross-reactivity with other kinases in the human kinome [34]. This selectivity is attributed to the unique structural features of the pyrimidinopyridone scaffold, which complement the specific amino acid residues present in the FMS kinase binding pocket [35]. The methylthio group at the 2-position of the original pyrimidine ring contributes to this selectivity by forming favorable van der Waals interactions with hydrophobic residues in the kinase domain [32].

Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Agent Development

Structure-activity relationship studies involving ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have provided crucial insights into the molecular determinants of anti-inflammatory activity [13] [14]. The pyrimidine core structure serves as a privileged scaffold that can be systematically modified to enhance anti-inflammatory potency while maintaining favorable pharmacokinetic properties [16]. Research has demonstrated that the position and nature of substituents on the pyrimidine ring significantly influence the biological activity of resulting compounds [15].

The methylthio group at the 2-position of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate plays a crucial role in determining anti-inflammatory activity [18]. Studies have shown that electron-releasing groups, such as the methylthio moiety, enhance anti-inflammatory potential compared to electron-withdrawing substituents [18]. This electronic effect is attributed to the ability of electron-donating groups to modulate the electronic density distribution within the pyrimidine ring, thereby influencing binding interactions with target proteins involved in inflammatory pathways [15].

The chlorine atom at the 4-position contributes to both the selectivity and potency of anti-inflammatory agents derived from this scaffold [20]. Quantitative structure-activity relationship analyses have revealed that halogen substitution at this position improves the binding affinity to cyclooxygenase-2 (COX-2) while maintaining selectivity over COX-1 [20]. This selectivity is particularly important for the development of anti-inflammatory agents with reduced gastrointestinal side effects [13].

Table 3: Structure-Activity Relationship Analysis for Pyrimidine Derivatives

| Structural Feature | Effect on Activity | SAR Implication |

|---|---|---|

| 2-Position substitution | Methylthio enhances anti-inflammatory activity | Position-2 substitution crucial for activity |

| 4-Position halogen substitution | Chlorine improves kinase selectivity | Halogen substitution enhances selectivity |

| 5-Position carboxylate group | Essential for fragment-based drug design | Carboxylate serves as synthetic handle |

| Methylthio group at position 2 | Provides favorable lipophilicity balance | Optimal for pharmacokinetic properties |

| Electron-releasing groups | Superior anti-inflammatory potential vs electron-withdrawing | Electronic effects influence activity |

| Aromatic ring substitutions | Significant impact on potency and selectivity | Substitution pattern affects target specificity |

| Pyrimidine core modification | Critical for biological activity | Core structure determines primary activity |

| Ester functionality | Enables synthetic modifications | Facilitates lead optimization |

The carboxylate functionality at the 5-position provides opportunities for further structural modifications that can enhance anti-inflammatory activity [17]. Molecular modeling studies have indicated that this position allows for the introduction of various functional groups that can form additional binding interactions with target proteins [15]. The ester group can be hydrolyzed to reveal the corresponding carboxylic acid, which may exhibit different pharmacological properties and improved water solubility [19].

Comprehensive SAR studies have established that modifications to the aromatic systems attached to the pyrimidine core can dramatically alter anti-inflammatory activity [16]. The introduction of specific substituents on phenyl rings connected to the pyrimidine scaffold has been shown to improve potency by factors of 10-fold or greater [17]. These modifications often involve the strategic placement of methoxy groups, halogens, or other electron-modulating substituents that optimize binding interactions with inflammatory mediator targets [18].

The lipophilicity balance achieved through the combination of the methylthio group and ethyl carboxylate functionality contributes to the optimal pharmacokinetic properties of compounds derived from this scaffold [15]. Studies have demonstrated that this particular substitution pattern provides favorable absorption, distribution, metabolism, and excretion characteristics while maintaining potent anti-inflammatory activity [14]. The careful balance of hydrophilic and lipophilic elements within the molecule enables effective cellular penetration and target engagement [13].

Fragment-Based Drug Design Utilizing Pyrimidine Carboxylate Intermediates

Fragment-based drug design approaches have extensively utilized ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting point for the development of novel therapeutic agents [21] [22]. The compound exemplifies the principles of fragment-based drug discovery by providing a compact, drug-like scaffold that can be systematically elaborated to generate lead compounds with enhanced potency and selectivity [24]. The pyrimidine core represents an ideal fragment due to its ability to form multiple hydrogen bonding interactions while maintaining favorable physicochemical properties [25].

The carboxylate functionality at the 5-position serves as a versatile synthetic handle that enables various fragment elaboration strategies [23]. This functional group can participate in coupling reactions, cyclization processes, and other transformations that allow for the systematic exploration of chemical space around the pyrimidine core [24]. Fragment growing strategies have been successfully employed to extend the molecular framework from this position, leading to the discovery of potent kinase inhibitors and other bioactive compounds [22].

Fragment merging approaches have utilized ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in combination with other validated fragments to generate novel chemical entities [21]. The pyrimidine scaffold serves as a common structural motif that can be merged with complementary fragments to create optimized pharmacophores [24]. This approach has proven particularly effective in kinase inhibitor design, where the pyrimidine core provides essential binding interactions while additional fragments contribute selectivity and potency [23].

Table 4: Fragment-Based Drug Design Utilizing Pyrimidine Carboxylate Intermediates

| Application | Pyrimidine Role | Carboxylate Function | Design Advantage |

|---|---|---|---|

| Kinase Inhibitor Development | Core heterocyclic scaffold | Synthetic handle for coupling | Enables systematic optimization |

| Anti-inflammatory Agent Design | Bioactive template | Hydrogen bonding interaction | Provides selectivity opportunities |

| Fragment Growing Strategy | Starting fragment for elaboration | Growth vector for SAR studies | Allows controlled molecular growth |

| Fragment Merging Approach | Common structural motif | Linker attachment point | Facilitates library synthesis |

| Lead Optimization | Privileged scaffold | Pharmacophore element | Improves drug-like properties |

| Scaffold Modification | Modifiable template | Functional group modification site | Enhances synthetic accessibility |

The linking strategy in fragment-based drug design has employed the carboxylate group of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as an attachment point for connecting multiple bioactive fragments [24]. This approach allows for the creation of bivalent ligands that can simultaneously engage multiple binding sites on target proteins [21]. The flexibility provided by the carboxylate linker enables the optimization of spatial relationships between linked fragments, leading to enhanced binding affinity and selectivity [22].

Computational fragment-based drug design approaches have leveraged the well-characterized binding properties of pyrimidine derivatives to guide virtual screening and optimization campaigns [23]. The known pharmacophoric features of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate provide a reliable starting point for in silico fragment elaboration studies [25]. Molecular dynamics simulations and docking studies have been used to predict the binding modes of elaborated fragments, enabling the rational design of improved compounds [21].

The success of fragment-based approaches utilizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is exemplified by the development of several clinical candidates [22]. These compounds demonstrate the power of systematic fragment optimization in transforming simple starting materials into complex, bioactive molecules with therapeutic potential [24]. The modular nature of fragment-based design allows for the rapid exploration of structure-activity relationships and the identification of optimal substitution patterns [23].

The synthetic accessibility of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate makes it an attractive starting point for fragment-based drug discovery campaigns [25]. The compound can be readily obtained through established synthetic routes and provides multiple sites for chemical modification [29]. This accessibility enables the rapid synthesis of compound libraries for biological screening and structure-activity relationship studies [21].

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has emerged as a valuable substrate and synthetic intermediate in transition metal-catalyzed heterocyclic compound synthesis. This pyrimidine derivative possesses unique structural features that enable its participation in various catalytic transformations, particularly through the reactive chloro substituent at the 4-position and the electron-withdrawing ester functionality [1] . The methylthio group at the 2-position provides additional reactivity opportunities while modulating the electronic properties of the pyrimidine ring [3] [4].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds in heterocyclic synthesis. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as an excellent electrophilic partner in these transformations due to the presence of the chloro leaving group at the 4-position [5] [6] [7].

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has proven particularly effective with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Palladium-catalyzed coupling with various arylboronic acids proceeds under mild conditions to afford 4-aryl-2-(methylthio)pyrimidine-5-carboxylate derivatives in good to excellent yields [6] [8]. The reaction typically employs palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands [9] [10].

Optimization studies have revealed that the choice of catalyst system significantly influences both the reaction rate and yield. The combination of palladium(II) acetate with bulky phosphine ligands such as tricyclohexylphosphine has shown superior performance, achieving yields of up to 88% under optimized conditions [9]. The reaction proceeds through the canonical oxidative addition-transmetalation-reductive elimination mechanism, with the chloro substituent undergoing facile oxidative addition to the palladium center [11] [7].

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions of Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate

| Catalyst System | Coupling Partner | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Phenylboronic acid | 100 | 12 | 85 | [1] [3] |

| PdCl₂/PCy₃ | Phenyltrimethoxysilane | 110 | 6 | 80 | [12] |

| Pd(PPh₃)₂Cl₂ | Phenylboronic acid | 100 | 8 | 78 | [7] |

| Pd/C | Phenylboronic acid | 80 | 16 | 65 | [10] |

| Pd(OAc)₂/XPhos | Phenylboronic acid | 100 | 4 | 88 | [9] |

| Ni(acac)₂/PPh₃ | Phenylboronic acid | 80 | 12 | 72 | [7] |

| Ni(COD)₂/dppf | Phenylboronic acid | 100 | 10 | 68 | [7] |

The regioselectivity of these coupling reactions is remarkably high, with substitution occurring exclusively at the 4-position due to the preferential activation of the carbon-chlorine bond over other potential sites [13]. Functional group tolerance is excellent, allowing for the incorporation of diverse electronic and steric substituents on the coupling partner [6] [9].

Hiyama Cross-Coupling Reactions

Hiyama cross-coupling reactions utilizing organosilicon reagents have been successfully applied to ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. These reactions offer advantages in terms of reagent stability and lower toxicity compared to organostannane or organomercury counterparts [12]. The use of phenyltrimethoxysilane as the coupling partner in the presence of palladium dichloride and tricyclohexylphosphine ligand provides the desired arylated products in 80% yield [12].

The addition of copper(I) chloride as a co-catalyst proves essential for efficient transmetalation, facilitating the transfer of the organic group from silicon to palladium [12]. Tetrabutylammonium fluoride serves as the activating agent, generating reactive silicate species that undergo facile transmetalation [12].

Negishi Cross-Coupling Reactions

Negishi cross-coupling reactions employing organozinc reagents have demonstrated broad scope with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate substrates [7]. These reactions typically proceed under milder conditions than other cross-coupling methodologies and show excellent compatibility with sensitive functional groups [7]. The high nucleophilicity of organozinc reagents enables efficient transmetalation even at ambient temperatures [14].

Palladium and nickel catalysts both show activity in these transformations, with palladium systems generally providing higher yields and broader substrate scope [7] [14]. The reaction mechanism involves oxidative addition of the pyrimidine chloride to the metal center, followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond [14].

Microwave-Assisted Cyclocondensation Protocols

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times while improving yields and selectivity [15] [16] [17]. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate participates efficiently in various microwave-promoted cyclocondensation reactions to generate complex fused heterocyclic systems [18] [19] [20].

Mechanism of Microwave Activation

Microwave irradiation enhances reaction rates through direct molecular heating via dipole rotation and ionic conduction mechanisms [21] [22]. The polar nature of the pyrimidine ring system and the presence of heteroatoms make ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate particularly responsive to microwave activation [23] [24]. The ester carbonyl group and the methylthio substituent contribute to the molecular dipole moment, facilitating efficient energy absorption [25] [26].

The enhanced reaction kinetics under microwave conditions result from more efficient energy transfer compared to conventional heating methods [21] [27]. Temperature gradients are minimized, leading to more uniform heating and reduced formation of decomposition products [22] [26].

Cyclocondensation Reactions

Microwave-assisted cyclocondensation reactions of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with various nucleophiles proceed with remarkable efficiency [17] [18]. The reaction with amidines and guanidines under microwave conditions affords fused pyrimidopyrimidine derivatives in excellent yields within minutes rather than hours required for conventional heating [15] [19].

The cyclocondensation with hydrazines represents a particularly valuable transformation, generating pyrazolopyrimidine scaffolds that are important in medicinal chemistry [16] [23]. Under optimized microwave conditions (450 W, 120°C, 5 minutes), these reactions achieve yields of 85-95%, representing significant improvements over conventional protocols [17] [19].

Table 2: Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives

| Substrate | Reaction Type | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Cyclocondensation | 450 | 120 | 5 | 92 | [17] [18] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Amination | 300 | 100 | 8 | 85 | [16] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Alkylation | 250 | 80 | 3 | 78 | [15] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Hydrolysis | 400 | 90 | 6 | 88 | [19] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Oxidation | 350 | 110 | 4 | 82 | [20] |

Solvent-Free Protocols

The development of solvent-free microwave protocols represents a significant advancement in green chemistry applications [28] [24]. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate readily participates in solid-state reactions under microwave irradiation, eliminating the need for organic solvents [17] [25]. These protocols not only reduce environmental impact but often provide superior yields and reaction rates compared to solution-phase reactions [28] [26].

The absence of solvent allows for higher effective concentrations and more efficient energy transfer to the reactants [24] [27]. Additionally, product isolation is simplified, as the reaction mixture can often be purified by simple recrystallization or trituration [17] [19].

Asymmetric Synthesis of Chiral Pyrimidine Derivatives

The asymmetric synthesis of chiral pyrimidine derivatives has gained significant attention due to the importance of enantiomerically pure compounds in pharmaceutical applications [29] [30] [31]. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a valuable substrate for various enantioselective transformations [32] [33] [34].

Chiral Catalyst Design

The development of efficient chiral catalysts for pyrimidine functionalization has focused on several key strategies [29] [33]. Chiral phosphine ligands in combination with transition metals have proven particularly effective for asymmetric cross-coupling reactions [32] [30]. The planar chirality approach using derivatives of 4-(dimethylamino)pyridine has shown promise for nucleophilic catalysis applications [33].

Chiral amino alcohol catalysts have demonstrated exceptional performance in the enantioselective alkylation of pyrimidine aldehydes [31]. The (1S,2R)-N,N-dibutylnorephedrine catalyst achieves enantiomeric excesses of up to 94% in the addition of dialkylzinc reagents to pyrimidine-5-carbaldehydes [31].

Rhodium-Catalyzed Asymmetric Allylation

Rhodium-catalyzed asymmetric allylation reactions of pyrimidine derivatives represent a powerful method for constructing chiral acyclic nucleoside analogues [30] [35]. The combination of rhodium(I) complexes with chiral diphosphine ligands enables highly regio- and enantioselective transformations [35]. These reactions proceed under neutral conditions and achieve excellent branched-to-linear selectivity ratios (up to 40:1) with enantiomeric excesses reaching 99% [30] [35].

The mechanism involves oxidative addition of allylic carbonates to the rhodium center, followed by nucleophilic attack of the pyrimidine nitrogen [35]. The chiral ligand environment controls the facial selectivity of the nucleophilic addition, leading to high enantioselectivity [30].

Enzymatic Asymmetric Synthesis

Biocatalytic approaches using aldolases have emerged as sustainable methods for synthesizing chiral pyrimidine derivatives [34]. Dihydroxyacetone phosphate-dependent aldolases catalyze the asymmetric aldol addition to pyrimidine aldehydes, generating products with two new stereocenters [34]. These enzymatic transformations achieve conversion yields of 70-90% with excellent stereoselectivity [34].

Table 3: Asymmetric Synthesis of Chiral Pyrimidine Derivatives

| Chiral Catalyst | Substrate | Nucleophile/Electrophile | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|---|

| (S,S)-DBNE | Pyrimidine-5-carbaldehyde | Diethylzinc | 25 | 24 | 88 | 94 | [31] |

| Rh(COD)Cl₂/(R)-BINAP | Pyrimidine derivative | Allylic carbonate | 40 | 12 | 95 | 99 | [30] [35] |

| Pd(OAc)₂/(S)-BINAP | Pyrimidine derivative | Arylboronic acid | 60 | 8 | 82 | 85 | [36] |

| Cu(OTf)₂/(S)-BOX | Pyrimidine derivative | Malononitrile | 0 | 16 | 76 | 78 | [29] |

| Ir(COD)Cl₂/(R)-SEGPHOS | Pyrimidine derivative | Olefin | 25 | 6 | 89 | 92 | [32] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant